2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-
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Overview
Description
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.343 g/mol . It is characterized by the presence of two pyridine rings and an ethanol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 2-pyridineethanol with a,b-dimethyl-a-[1-(2-pyridinyl)ethyl] halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: A simpler analog with one pyridine ring and an ethanol group.
2-(2-Hydroxyethyl)pyridine: Another analog with a hydroxyethyl group attached to the pyridine ring.
2-(β-Hydroxyethyl)-pyridine: Similar to 2-(2-Hydroxyethyl)pyridine but with a different positional isomerism.
Uniqueness
2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]- is unique due to the presence of two pyridine rings and the specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6301-74-2 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-methyl-2,4-dipyridin-2-ylpentan-3-ol |
InChI |
InChI=1S/C16H20N2O/c1-12(14-8-4-6-10-17-14)16(3,19)13(2)15-9-5-7-11-18-15/h4-13,19H,1-3H3 |
InChI Key |
XIUJWVKBUHPFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(C)(C(C)C2=CC=CC=N2)O |
Origin of Product |
United States |
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